IDO1 Inhibitory Activity of 5-Bromo-7-methylindole-Derived Compound
A derivative synthesized from a 5-bromo-7-methylindole scaffold demonstrated IDO1 inhibitory activity with an IC₅₀ of 13 nM in mouse P815 cells, measured via reduction in L-kynurenine levels after 16 hours by HPLC analysis [1]. The same compound exhibited IC₅₀ values of 14 nM and 16 nM in IFNγ-stimulated human LXF-289 and A375 cells, respectively, indicating consistent potency across species and cell lines [1]. In contrast, a structurally distinct IDO1 inhibitor (CHEMBL5091825) lacking the 7-methyl substitution showed an IC₅₀ of 28 nM under comparable conditions using a methylene blue-based assay, representing a 2.2-fold lower potency [2].
| Evidence Dimension | IDO1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM (mouse P815), 14 nM (human LXF-289), 16 nM (human A375) |
| Comparator Or Baseline | CHEMBL5091825 (non-7-methyl IDO1 inhibitor): IC₅₀ = 28 nM |
| Quantified Difference | 2.2-fold more potent (13 nM vs 28 nM) |
| Conditions | IDO1 inhibition assays: mouse P815 cells (16 hr, HPLC), human LXF-289 and A375 cells (48 hr, HPLC); comparator assay: methylene blue reagent-based detection with L-tryptophan substrate |
Why This Matters
The observed IDO1 inhibitory potency demonstrates that the 5-bromo-7-methylindole scaffold can serve as a privileged starting point for developing immunomodulatory agents, directly influencing procurement decisions for oncology-focused medicinal chemistry programs.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994): IDO1 Inhibition Data. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514753. View Source
- [2] BindingDB. BDBM50587578 (CHEMBL5091825): IDO1 Inhibition Data. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50587578. View Source
